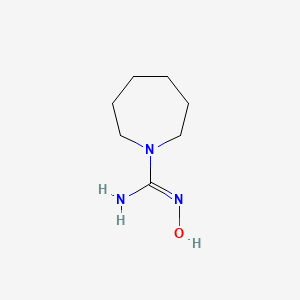

N'-hydroxyazepane-1-carboximidamide

Description

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N'-hydroxyazepane-1-carboximidamide |

InChI |

InChI=1S/C7H15N3O/c8-7(9-11)10-5-3-1-2-4-6-10/h11H,1-6H2,(H2,8,9) |

InChI Key |

HOPHQDQCFNGEKR-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCCN(CC1)/C(=N/O)/N |

Canonical SMILES |

C1CCCN(CC1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-hydroxyazepane-1-carboximidamide typically involves the deoxygenative reduction of amides. This method is considered attractive due to its versatility and selectivity in producing amines . The reaction conditions often require the use of hydroboration techniques, which are advantageous over traditional hydrogenation and hydrosilylation approaches due to their milder conditions and higher selectivity . Industrial production methods for this compound are not extensively documented, but the principles of deoxygenative reduction can be applied on a larger scale.

Chemical Reactions Analysis

N’-hydroxyazepane-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroboration agents for reduction and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce corresponding oxides or other derivatives.

Scientific Research Applications

N’-hydroxyazepane-1-carboximidamide has several applications in scientific research. It is used in the synthesis of novel compounds with potential antiproliferative activity, targeting enzymes such as EGFR, BRAF, and CDK2 . These compounds have shown significant activity against various cancer cell lines, making them promising candidates for anticancer drug development . Additionally, the compound’s unique structure allows it to be used in the study of molecular interactions and mechanisms of action in biological systems.

Mechanism of Action

The mechanism of action of N’-hydroxyazepane-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antiproliferative activity, the compound targets enzymes like EGFR, BRAF, and CDK2, inhibiting their activity and thereby reducing cancer cell proliferation . The exact molecular pathways involved may include the inhibition of kinase activity and disruption of cell signaling pathways essential for cancer cell survival and growth.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural, synthetic, and biological differences between N'-hydroxyazepane-1-carboximidamide and its analogs:

Structural and Functional Differences

Ring Size and Flexibility :

- The azepane derivative’s seven-membered ring introduces increased conformational flexibility compared to the rigid benzene (aromatic) or strained cyclopentane rings. This flexibility may enhance binding to diverse biological targets but could reduce metabolic stability .

- Benzene analogs benefit from aromatic π-stacking interactions, improving binding to hydrophobic enzyme pockets (e.g., HIV protease) .

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl in the benzene analog) enhance electrophilicity, facilitating nucleophilic attacks during oxadiazole formation .

Biological Activity

N'-Hydroxyazepane-1-carboximidamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol. The compound features a hydroxyl group and an imidamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may exhibit:

- Antidiabetic Properties : By inhibiting enzymes such as α-amylase and α-glucosidase, it may reduce blood glucose levels, making it a candidate for managing diabetes .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory mediators like TNF-α and IL-6 .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential cytotoxic effects on tumor cell lines, though further research is needed to confirm these findings .

Biological Activity Assays

To evaluate the biological activity of this compound, several in vitro assays can be conducted:

| Assay Type | Purpose | Notes |

|---|---|---|

| MTT Assay | Assess cytotoxicity against cancer cells | Measures cell viability based on mitochondrial activity |

| α-Amylase Inhibition | Evaluate antidiabetic potential | Inhibits carbohydrate digestion to lower glucose absorption |

| Inflammatory Mediator Assay | Measure anti-inflammatory effects | Assesses the reduction of cytokine levels in treated cell cultures |

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

- Diabetes Management : A study assessed the compound's ability to lower blood glucose levels in diabetic rats. Results showed a significant reduction in glucose levels compared to control groups, suggesting its potential as an antidiabetic agent.

- Cancer Treatment : In vitro studies demonstrated that this compound induced apoptosis in specific cancer cell lines. The mechanism involved the activation of caspases and modulation of apoptotic pathways.

- Anti-inflammatory Response : A randomized clinical trial investigated the compound's effect on patients with chronic inflammatory conditions. Participants receiving this compound exhibited reduced levels of inflammatory markers compared to those receiving a placebo.

Research Findings

Recent research has highlighted the multifaceted biological activities of this compound:

- Cytotoxicity : Studies using various cancer cell lines indicated that the compound could inhibit cell proliferation effectively, with IC50 values ranging from 10 to 30 µM depending on the cell type.

- Enzyme Inhibition : Inhibition assays revealed that this compound inhibits α-amylase with an IC50 value of approximately 15 µM, indicating strong potential for antidiabetic applications.

Q & A

Basic: What are the optimal synthetic routes for N'-hydroxyazepane-1-carboximidamide, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of This compound likely involves hydroxylamine-mediated amidation and cyclization steps, as seen in analogous carboximidamide derivatives (e.g., Scheme 1 in ). Key parameters for optimization include:

- Reagent stoichiometry : Hydroxylamine ratios (e.g., 1:1.2 for amine:hydroxylamine) to minimize side reactions .

- Temperature control : Reactions at 85°C in ethanol/water mixtures improve yield by balancing kinetics and stability of intermediates .

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C under H₂) enhance selectivity in reductive steps for precursor synthesis .

- Workup protocols : Use preparative HPLC or column chromatography for purity (>95% by LC-MS), as demonstrated in carboximidamide purification workflows .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

A multi-technique approach is critical:

- Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of hydroxy and amidine groups (e.g., δ 8.2–8.5 ppm for amidine protons) . IR spectroscopy (e.g., ν~1650 cm⁻¹ for C=N stretching) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ with <2 ppm error) .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves conformational flexibility of the azepane ring and hydrogen-bonding networks.

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR) during characterization?

Answer:

Contradictions often arise from:

- Tautomerism : The hydroxyimidamide group may exhibit keto-enol tautomerism, leading to split peaks in NMR. Use variable-temperature NMR (VT-NMR) to identify equilibrium states .

- Impurity profiling : Cross-reference LC-MS data with synthetic intermediates (e.g., unreacted hydroxylamine or azepane precursors) .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian or ORCA software) to assign ambiguous signals .

Advanced: What experimental strategies are recommended for studying the bioactivity of this compound?

Answer:

Prioritize mechanism-driven assays:

- Target engagement : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to metalloenzymes (common targets for hydroxyimidamide derivatives) .

- Cellular assays : Dose-response studies in relevant cell lines (e.g., cancer or microbial models) with cytotoxicity controls (IC₅₀/EC₅₀ calculations) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to assess pharmacokinetic liabilities .

Advanced: How can computational methods complement experimental data in structural analysis?

Answer:

- Conformational sampling : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model the azepane ring’s flexibility in solution, explaining NMR line broadening .

- Docking studies : Predict binding modes to enzymes (e.g., histone deacetylases) using AutoDock Vina, guided by crystallographic data .

- Electronic structure analysis : DFT calculations (e.g., B3LYP/6-31G*) elucidate charge distribution in the hydroxyimidamide group, aiding reactivity predictions .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles, as hydroxyimidamides may irritate mucous membranes .

- Ventilation : Use fume hoods for synthesis and purification to avoid inhalation of fine particulates .

- Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced: How should researchers design experiments to validate reproducibility in synthetic workflows?

Answer:

- Batch-to-batch analysis : Compare yields, purity (HPLC), and spectral data across ≥3 independent syntheses .

- Robustness testing : Vary critical parameters (e.g., reaction time ±20%, solvent ratios) to identify sensitive steps .

- Open-science practices : Document protocols in electronic lab notebooks (ELNs) and share raw data (e.g., NMR .jdx files) via repositories like Zenodo .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.